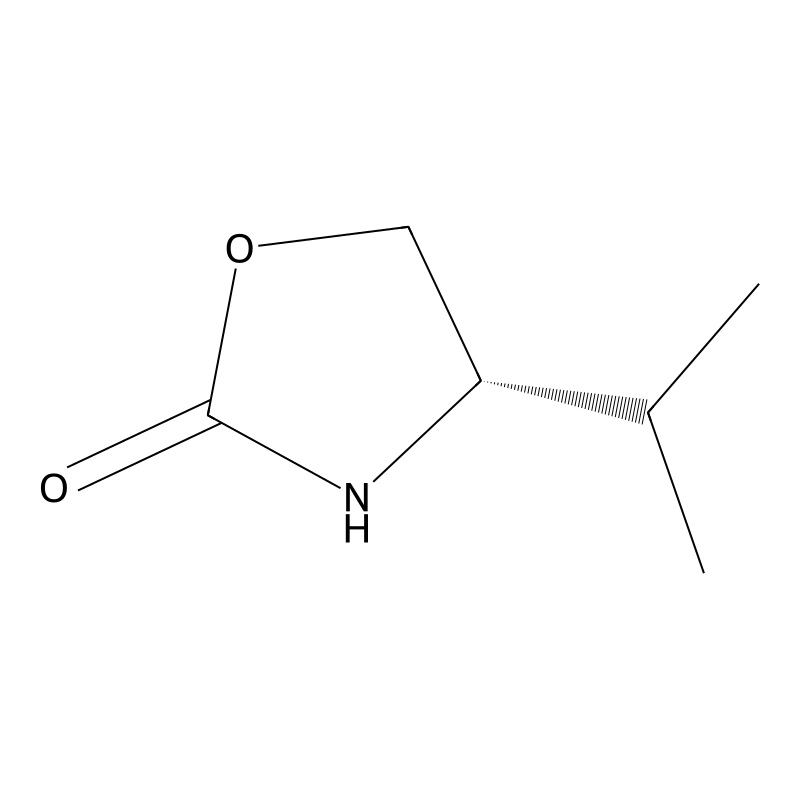

(S)-4-Isopropyl-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-4-Isopropyl-2-oxazolidinone is a widely utilized chiral auxiliary, belonging to the class of reagents developed by Evans for asymmetric synthesis. Its primary function is to serve as a temporary, recoverable chiral director, enabling the highly diastereoselective formation of carbon-carbon bonds in reactions such as aldol additions and alkylations. Derived from (S)-valinol, the isopropyl substituent at the C4 stereocenter provides a specific steric environment that effectively shields one face of the corresponding enolate, guiding the approach of electrophiles to create new stereocenters with predictable and high levels of induction. This compound is a crystalline solid, a property that often extends to its N-acylated derivatives, facilitating purification and handling in both laboratory and process scale settings.

References

- [1] Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129.

- [5] Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. CaltechAUTHORS, 1981.

- [6] Burk, M. J.; Feaster, J. E.; Harlow, R. L. An efficient preparation of the Evans' chiral auxiliaries (4S,5R)-(+)-4-methyl-5-phenyl-2-oxazolidinone and (4R,5S)-(−)-4-methyl-5-phenyl-2-oxazolidinone. Tetrahedron: Asymmetry, 1991, 2(7), 569-584.

- [7] Evans Aldol Reaction. Chem-Station Int. Ed. Published April 18, 2014.

- [10] Asymmetric Synthesis. University of York Chemistry Department. Accessed April 28, 2026.

- [12] Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc. 1982, 104 (6), 1737–1739.

Substituting (S)-4-Isopropyl-2-oxazolidinone with analogs is often unfeasible and leads to process failure or undesired products. Using the (R)-enantiomer, (R)-4-Isopropyl-2-oxazolidinone, will invert the stereochemistry of the final product, yielding the opposite enantiomer. Choosing an alternative like (S)-4-Benzyl-2-oxazolidinone introduces a different steric director; the bulkier benzyl group can alter diastereoselectivity and requires different cleavage conditions (e.g., hydrogenolysis), which may be incompatible with other functional groups in the substrate. Employing a racemic mixture of the auxiliary defeats the primary purpose of asymmetric synthesis, resulting in a racemic product and negating the value of the chiral control element. The selection of this specific auxiliary is therefore a critical, non-interchangeable process parameter tied directly to the desired product's absolute configuration and the required synthetic pathway.

References

High Diastereoselectivity in Asymmetric Alkylations for Chiral Carboxylic Acid Synthesis

In the asymmetric alkylation of N-propionyl imides, the (S)-4-isopropyl-2-oxazolidinone auxiliary directs the reaction to achieve exceptionally high diastereoselectivity. For the benzylation of its corresponding sodium enolate, a diastereomer ratio of >99:1 was achieved. This level of stereocontrol is comparable to other common Evans auxiliaries, such as the (4R,5S)-4-methyl-5-phenyl variant, which also provides >99:1 d.r. under similar conditions, but the isopropyl auxiliary offers a non-aromatic, sterically distinct alternative that can be preferable depending on downstream processing and cleavage requirements.

| Evidence Dimension | Diastereomer Ratio (d.r.) in Benzylation |

| Target Compound Data | >99:1 |

| Comparator Or Baseline | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: >99:1 |

| Quantified Difference | Comparable top-tier performance with different steric/electronic profile. |

| Conditions | Alkylation of the sodium enolate of the N-propionyl imide with benzyl bromide in THF at -78 °C. |

This ensures the highest possible purity of the chiral intermediate, minimizing the need for difficult diastereomeric separations and maximizing the yield of the target enantiomer.

Predictable 'Evans-Syn' Diastereocontrol in Aldol Additions

The seminal work by Evans demonstrated that boron enolates of N-acyl derivatives of (S)-4-isopropyl-2-oxazolidinone provide exceptionally high 'syn' selectivity in aldol additions. In the reaction of the N-propionyl derivative with isobutyraldehyde (propanal), a diastereomer ratio of <1:500 (anti:syn) was observed, corresponding to a diastereomeric excess (d.e.) of >99.6%. This establishes a reliable baseline for producing syn-aldol products, a critical bond construction in the synthesis of complex molecules like polyketides. The stereochemical outcome is directly controlled by the auxiliary's isopropyl group, which enforces a specific chair-like transition state.

| Evidence Dimension | Diastereomer Ratio (anti:syn) |

| Target Compound Data | <1:500 |

| Comparator Or Baseline | Desired 'syn' product vs. undesired 'anti' product |

| Quantified Difference | >99.6% diastereomeric excess for the syn-adduct |

| Conditions | Dibutylboron triflate and diisopropylethylamine in CH2Cl2 at -78 °C, followed by reaction with isobutyraldehyde. |

For complex syntheses, predictable and near-perfect stereocontrol at each step is essential to achieve a viable overall yield, making this auxiliary a dependable choice for critical bond formations.

Processability Advantage: Crystalline Nature of N-Acyl Derivatives Facilitates Purification

A key procurement-relevant advantage of using Evans-type oxazolidinones, including the (S)-4-isopropyl variant, is the high crystallinity of their N-acylated derivatives. For example, the N-propionyl derivative of the related (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is a crystalline solid with a melting point of 93-94 °C. This physical property is frequently exploited in process chemistry, as it allows for the straightforward purification of diastereomeric products by simple recrystallization, avoiding the need for extensive chromatography. This is a significant advantage over synthetic routes that may produce intermediates as oils, which are more difficult to purify on a large scale.

| Evidence Dimension | Physical State of Intermediate |

| Target Compound Data | Typically forms highly crystalline N-acyl derivatives |

| Comparator Or Baseline | Alternative synthetic routes yielding oily, non-crystalline intermediates |

| Quantified Difference | Enables purification by recrystallization vs. mandatory chromatography |

| Conditions | Standard acylation and subsequent reaction steps in asymmetric synthesis. |

This property can significantly reduce manufacturing costs and time by simplifying purification steps, making it a preferred choice for scalable synthetic campaigns.

Versatile Cleavage Compatibility for Access to Multiple Functional Groups

The N-acyl bond of the derivatized (S)-4-isopropyl-2-oxazolidinone auxiliary can be cleaved under a range of mild conditions to yield various valuable chiral building blocks, enhancing its utility as a versatile precursor. Standard hydrolytic cleavage with lithium hydroxide and hydrogen peroxide yields the chiral carboxylic acid. Alternatively, reductive cleavage using lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) provides the chiral primary alcohol. Transesterification with sodium methoxide can be used to generate the methyl ester. This flexibility allows a single chiral intermediate to serve as a precursor to multiple classes of compounds without altering the core asymmetric bond-forming strategy.

| Evidence Dimension | Accessible Product Classes from a Single Intermediate |

| Target Compound Data | Carboxylic Acids, Primary Alcohols, Esters |

| Comparator Or Baseline | Auxiliaries requiring harsh or limited cleavage conditions |

| Quantified Difference | Provides multiple, mild pathways to different functional groups. |

| Conditions | Hydrolysis (LiOH/H2O2), Reduction (LiBH4), Transesterification (NaOMe/MeOH). |

This synthetic versatility simplifies procurement by allowing one chiral auxiliary to be used for the synthesis of different final target molecules, improving process efficiency and inventory management.

Scalable Synthesis of High-Purity Chiral Carboxylic Acids and Derivatives

For projects requiring enantiomerically pure α-substituted carboxylic acids, this auxiliary is the right choice. The high diastereoselectivity (>99:1) in alkylation reactions combined with the crystalline nature of the N-acyl intermediates simplifies the path to obtaining high-purity materials through crystallization rather than chromatography, making the process more efficient and scalable.

Construction of Syn-Aldol Fragments in Natural Product Synthesis

When the synthetic plan requires the reliable and predictable formation of β-hydroxy carbonyl units with syn-stereochemistry, this auxiliary is a primary choice. Its demonstrated ability to deliver >99.6% diastereoselectivity ensures that the correct stereoisomer is produced in near-quantitative stereopurity, which is critical for multi-step syntheses of complex targets like polyketides and macrolides.

Development of Diverse Chiral Building Blocks from a Common Intermediate

This auxiliary is ideal for research and development programs where a single, well-controlled chiral intermediate needs to be converted into multiple final products. The compatibility with various mild cleavage protocols allows for the efficient generation of chiral acids, alcohols, or esters from the same precursor, maximizing the utility of a single asymmetric transformation and streamlining synthetic efforts.

References

- [1] Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. J. Am. Chem. Soc. 1982, 104 (6), 1737–1739.

- [2] Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc. 1981, 103 (8), 2127–2129.

- [3] Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev. 1996, 96 (2), 835–876.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types